N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
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Description
The compound “N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are known to contribute to the development of various drugs and biologically active agents .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring in the molecule allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 210–214 °C. The FT-IR (KBr, ν max cm −1) values are 1270 (C–S), 1652 (C=N), 1670 (amide C=O), and 3135–3165 (–NH) .Future Directions
The thiazole moiety has been an important heterocycle in the world of chemistry for many decades. Due to its aromaticity and the many reactive positions where various reactions may take place, it contributes to the development of various drugs and biologically active agents . Therefore, the future directions of research on this compound could involve further exploration of its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
The primary target of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-1 and COX-2 enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain.
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its target enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins . This results in anti-inflammatory effects, as evidenced by the compound’s high IC50 values for COX-1 inhibition .
Properties
CAS No. |
872597-42-7 |
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Molecular Formula |
C22H20N6O4S2 |
Molecular Weight |
496.56 |
IUPAC Name |
N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H20N6O4S2/c1-11-3-8-14-15(9-11)34-22(24-14)25-16(29)10-33-21-27-18(23)17(20(31)28-21)26-19(30)12-4-6-13(32-2)7-5-12/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |
InChI Key |
DORUVBLWRKPQRB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)OC)N |
solubility |
not available |
Origin of Product |
United States |
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